molecular formula C23H27N5O2S B305490 N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No. B305490
M. Wt: 437.6 g/mol
InChI Key: DIMVSJYFQMKIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide, also known as Epetraborole, is a novel antifungal agent that has shown promising results in the treatment of various fungal infections. This compound belongs to a class of drugs called oxaboroles, which inhibit fungal protein synthesis by targeting leucyl-tRNA synthetase.

Mechanism of Action

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide exerts its antifungal activity by inhibiting the aminoacylation of tRNA molecules by leucyl-tRNA synthetase, an essential enzyme in the fungal protein synthesis pathway. This inhibition leads to the accumulation of uncharged tRNA molecules, which triggers the general amino acid control pathway and results in the downregulation of various metabolic pathways, ultimately leading to fungal cell death.
Biochemical and Physiological Effects
N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has been shown to have minimal toxicity towards mammalian cells, with an in vitro selectivity index (SI) of >1000. Moreover, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antifungal agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is its broad-spectrum antifungal activity, which makes it a potential candidate for the treatment of various fungal infections. However, one of the major limitations of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is its relatively low solubility in water, which may limit its bioavailability in vivo.

Future Directions

Future research on N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide should focus on optimizing its pharmacokinetic properties, such as improving its solubility and bioavailability, to enhance its efficacy in vivo. Moreover, further studies are needed to evaluate the safety and efficacy of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide in clinical trials, especially in combination therapy with other antifungal agents. Additionally, the potential of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide as a treatment option for other fungal infections, such as those caused by dermatophytes and dimorphic fungi, should also be explored.

Synthesis Methods

The synthesis of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves a multistep process that starts with the preparation of 4-ethyl-5-mercapto-1,2,4-triazole. This intermediate is then reacted with 4-(propan-2-yl)aniline to obtain the key intermediate, which is subsequently coupled with 2-oxo-2-[4-(propan-2-yl)phenylamino]ethyl bromide to form the final product, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide. The overall yield of this synthesis method is around 25%, which makes it a viable option for large-scale production.

Scientific Research Applications

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In vitro studies have shown that N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide exhibits potent antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 2 μg/mL. Moreover, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has also been shown to have a broad-spectrum activity against both azole-resistant and echinocandin-resistant strains of Candida species.

properties

Product Name

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C23H27N5O2S/c1-4-28-20(14-24-22(30)18-8-6-5-7-9-18)26-27-23(28)31-15-21(29)25-19-12-10-17(11-13-19)16(2)3/h5-13,16H,4,14-15H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

DIMVSJYFQMKIPP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)CNC(=O)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.